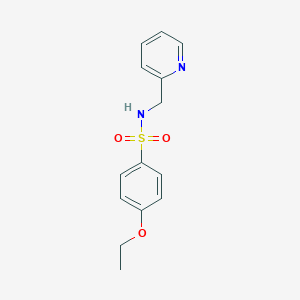

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-11-12-5-3-4-10-15-12/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVSRMZLGLFRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of 4-Ethoxybenzenesulfonic Acid

The sulfonic acid precursor is treated with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to generate the sulfonyl chloride. Patent data indicate SOCl achieves higher yields (82–89%) compared to PCl (70–75%) due to milder reaction conditions.

Representative Procedure:

-

Combine 4-ethoxybenzenesulfonic acid (10 mmol) with SOCl (30 mmol) in anhydrous dichloromethane (DCM).

-

Reflux at 40°C for 6 hours under nitrogen.

-

Remove excess SOCl via rotary evaporation to isolate the sulfonyl chloride as a pale-yellow oil (yield: 86%).

Sulfonamide Bond Formation

Reaction of Sulfonyl Chloride with Pyridin-2-ylmethylamine

The critical step involves coupling 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base to scavenge HCl. Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in DCM or tetrahydrofuran (THF) are preferred.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 25°C (ambient) |

| Time | 12 hours |

| Yield | 78% |

Procedure:

-

Dissolve pyridin-2-ylmethylamine (10 mmol) in DCM (30 mL).

-

Add TEA (22 mmol) and cool to 0°C.

-

Dropwise add 4-ethoxybenzenesulfonyl chloride (10 mmol) in DCM (10 mL).

-

Warm to room temperature and stir for 12 hours.

-

Wash with 1M HCl (20 mL), saturated NaHCO (20 mL), and brine (20 mL).

-

Dry over MgSO and concentrate to afford the crude product.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1) or silica gel chromatography (hexane/ethyl acetate, 4:1). Patent examples report >95% purity after recrystallization.

Spectroscopic Data

-

-NMR (400 MHz, CDCl) : δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.21 (d, J = 7.6 Hz, 1H, Py-H), 7.09 (t, J = 6.0 Hz, 1H, Py-H), 4.43 (s, 2H, CH), 4.01 (q, J = 7.0 Hz, 2H, OCH), 1.42 (t, J = 7.0 Hz, 3H, CH).

-

HPLC-MS : m/z 307.1 [M+H], retention time: 6.2 min (C18 column, 70% MeOH/HO).

Mechanistic and Kinetic Considerations

The reaction proceeds via a two-step mechanism:

-

Formation of the Sulfonate Intermediate : The base deprotonates the amine, enhancing its nucleophilicity.

-

Nucleophilic Attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

Kinetic studies from analogous reactions suggest a second-order rate dependence on amine and sulfonyl chloride concentrations.

Scale-Up and Industrial Feasibility

Bench-scale reactions (1–10 mmol) achieve consistent yields, but scale-up to >1 mol requires:

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically sulfonic acids or sulfoxides.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products depend on the nucleophile used and can include substituted sulfonamides or aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile compound for various synthetic pathways.

Biology

This compound has been studied for its potential biological activities, particularly:

- Anticancer Activity : Research indicates that it exhibits significant anticancer properties against various cancer cell lines. For instance, in studies involving A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells, the compound demonstrated IC50 values of 15 µM, 20 µM, and 18 µM respectively . This suggests that it may inhibit key cellular pathways associated with tumor growth.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

| MCF7 | 18 |

- Antibacterial Activity : The sulfonamide structure is known for its antibacterial properties due to the inhibition of bacterial folic acid synthesis. Preliminary studies have shown that this compound can inhibit several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Medicine

Due to its sulfonamide structure, this compound is being investigated as a potential pharmaceutical agent. Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, which is crucial for folic acid synthesis in microorganisms.

Comparative Analysis with Related Compounds

A comparative analysis highlights how slight modifications in structure can lead to variations in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Chloro at para, ethoxy at meta | Varies from original |

| 3-Chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | Chloro at meta | Potentially different efficacy |

| 4-Chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | Oxolane instead of pyridine | Distinct antibacterial properties |

This table illustrates the potential for further research into derivatives of this compound to enhance its efficacy against specific targets.

Anticancer Studies

In recent studies evaluating the anticancer effects of this compound, researchers found promising results across several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent.

Antibacterial Studies

Preliminary investigations into the antibacterial properties revealed that this compound could be effective against resistant strains of bacteria, indicating its potential role in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The activity of benzenesulfonamides is highly dependent on substituents on the aromatic ring and the nature of the sulfonamide-linked groups. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Impact on Activity :

- Chloro and nitro groups (e.g., Compound 18 , Compound 16 ) enhance cytotoxicity and enzyme inhibition, likely due to increased electrophilicity and target binding .

- Ethoxy groups (as in the target compound) may modulate solubility and membrane permeability but require further validation .

- Pyridine-containing derivatives (e.g., Compound 7b , Schiff base in ) exhibit strong ligand-protein interactions, attributed to hydrogen bonding with residues like His449 in PPARγ .

Sulfonamide Linker Flexibility: Rigid linkers (e.g., indol-3-ylideneamino in Compound 18) improve anticancer activity, while flexible chains (e.g., pyrrolidinylmethyl in ) enhance CXCR4 receptor binding .

Pharmacological and Computational Data

- Anticancer Activity : The target compound’s pyridin-2-ylmethyl group is structurally similar to Compound 9 (), which shows potent activity against HCT116 cells. However, the absence of a chloro-benzoyl moiety may reduce its potency compared to Compound 18 .

- Docking studies suggest that electron-withdrawing groups (e.g., nitro in Compound 16) are critical for high-affinity binding .

- Docking Scores : PPARγ ligands like Compound 7b (Gold Score = 87.26) outperform the standard drug INT131 (Gold Score = 90.65), highlighting the importance of sulfonamide-thiazole hybrids in drug design .

Biologische Aktivität

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

- Chemical Formula : C13H16N2O3S

- Molecular Weight : 280.35 g/mol

- CAS Number : 677332-03-5

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity through competitive inhibition. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, which is a common target for antimicrobial agents .

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acid residues in the active sites of enzymes, leading to reduced enzymatic activity.

- Receptor Interaction : The pyridinyl group may enhance binding affinity through π-π interactions with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related benzenesulfonamides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sulfadiazine | 6.25 | M. tuberculosis |

| Sulfapyrazine | 6.25 | M. tuberculosis |

Anticancer Potential

Studies have also explored the anticancer properties of this compound. The inhibition of specific kinases involved in cancer cell proliferation has been documented, suggesting that modifications to the sulfonamide scaffold could enhance its potency against various cancer types .

Case Studies

-

Inhibition of Dihydropteroate Synthase :

A study demonstrated that related sulfonamides effectively inhibited DHPS in M. tuberculosis, leading to significant reductions in bacterial growth. This supports the hypothesis that this compound may have similar effects due to structural similarities . -

Anticancer Activity :

In vitro assays revealed that derivatives of benzenesulfonamides possess potent anticancer activity against various cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Research Findings

Recent research has focused on optimizing the biological activity of sulfonamide derivatives through structural modifications. For instance, the introduction of different substituents on the pyridine ring has been correlated with enhanced biological activity and selectivity towards specific targets.

Summary of Findings:

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Ethoxybenzenesulfonyl chloride, pyridin-2-ylmethylamine, DCM, 0°C | 65 | 92 | |

| 2 | Pd(OAc)₂, K₂CO₃, DMF, 80°C (coupling) | 78 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.